Cas no 71434-68-9 (6-Phenylhexyl chloride)

6-Phenylhexyl chloride is an organochloride compound featuring a phenyl group attached to a six-carbon alkyl chain terminated by a reactive chloride moiety. This structure makes it a versatile intermediate in organic synthesis, particularly for the preparation of more complex phenylalkyl derivatives. The chloride functional group offers high reactivity in nucleophilic substitution reactions, enabling efficient incorporation into target molecules. Its hydrophobic phenylhexyl chain contributes to favorable solubility in organic solvents, facilitating handling in various reaction conditions. The compound is commonly utilized in pharmaceutical and material science research, where its balanced reactivity and stability are advantageous for constructing tailored molecular architectures. Proper handling is required due to its potential lachrymatory and moisture-sensitive properties.
6-Phenylhexyl chloride structure
6-Phenylhexyl chloride structure
Product Name:6-Phenylhexyl chloride
CAS No:71434-68-9
MF:C12H17Cl
MW:196.716382741928
MDL:MFCD00013698
CID:90528
PubChem ID:522411
Update Time:2025-11-01

6-Phenylhexyl chloride Chemical and Physical Properties

Names and Identifiers

    • 1-Chloro-6-phenylhexane
    • 6-Phenyl-n-hexyl chloride
    • 56644-06-5
    • 6-PHENYLHEXYLCHLORIDE
    • 71434-68-9
    • SCHEMBL4306865
    • (6-Chlorohexyl)benzene #
    • FT-0607639
    • FT-0673779
    • 6-phenylhexyl chloride
    • DirectGreyD
    • AS-57828
    • MFCD00013698
    • AKOS006228415
    • (6-Chlorohexyl)benzene
    • 6-chlorohexylbenzene
    • DB-259502
    • 6-Phenylhexyl chloride
    • MDL: MFCD00013698
    • Inchi: 1S/C12H17Cl/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,4,7-8,11H2
    • InChI Key: RCVNHNOEUMFFDY-UHFFFAOYSA-N
    • SMILES: ClCCCCCCC1C=CC=CC=1
    • BRN: 2088276

Computed Properties

  • Exact Mass: 196.10200
  • Monoisotopic Mass: 196.1018782g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 6
  • Complexity: 106
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Color/Form: Colorless liquid
  • Density: 0.981
  • Boiling Point: 261 ºC
  • Flash Point: 109 ºC
  • Refractive Index: 1.5105
  • PSA: 0.00000
  • LogP: 4.02830
  • Solubility: It is miscible with water.

6-Phenylhexyl chloride Security Information

  • Safety Instruction: S24/25
  • Safety Term:S24/25

6-Phenylhexyl chloride Customs Data

  • HS CODE:2903999090
  • Customs Data:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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6-Phenylhexyl chloride Production Method

6-Phenylhexyl chloride Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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Audited Supplier Audited Supplier
(CAS:71434-68-9)1-氯-6-苯基己烷
Order Number:LE2473709
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:40
Price ($):discuss personally
Email:18501500038@163.com

Additional information on 6-Phenylhexyl chloride

Introduction to 6-Phenylhexyl Chloride (CAS No. 71434-68-9)

6-Phenylhexyl chloride, with the chemical formula C10H13Cl, is a significant compound in the field of organic synthesis and pharmaceutical applications. This introduction provides a comprehensive overview of its properties, synthesis methods, and recent advancements in its utilization, particularly in medicinal chemistry and material science.

The molecular structure of 6-phenylhexyl chloride features a hexyl chain substituted with a phenyl group, making it a versatile intermediate for various chemical transformations. Its chloro-substituted nature allows for further functionalization, enabling the synthesis of more complex molecules. The compound’s unique blend of lipophilicity and reactivity positions it as a valuable building block in the development of novel therapeutic agents.

In recent years, 6-phenylhexyl chloride has garnered attention due to its role in the synthesis of bioactive molecules. One notable area of research involves its use in the preparation of opioid analogs, where its structural motif contributes to enhanced binding affinity and selectivity. Studies have demonstrated that derivatives of 6-phenylhexyl chloride can modulate neurotransmitter activity, offering potential benefits in pain management and neurodegenerative disease treatment.

The synthesis of 6-phenylhexyl chloride typically involves the chlorination of hexylbenzene or through Grignard reactions followed by hydrolysis. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have improved the efficiency and yield of this process. These advancements not only streamline production but also reduce environmental impact, aligning with green chemistry principles.

Recent research has explored the applications of 6-phenylhexyl chloride in polymer chemistry. Its incorporation into polymer backbones enhances material properties such as flexibility and thermal stability. For instance, polycarbonates and polyamides functionalized with 6-phenylhexyl chloride derivatives exhibit improved mechanical strength and biocompatibility, making them suitable for medical implants and advanced materials.

The pharmaceutical industry has leveraged 6-phenylhexyl chloride in the development of novel drug candidates. Its structural features are integral to designing molecules that interact selectively with biological targets. For example, modifications to the phenyl ring and hexyl chain have yielded compounds with anti-inflammatory and antiviral properties. Preclinical studies indicate promising results, suggesting its potential as a lead compound for further medicinal chemistry optimization.

In material science, 6-phenylhexyl chloride has been utilized to create functional coatings and adhesives. Its ability to form stable bonds with various substrates makes it ideal for applications requiring durable and chemical-resistant surfaces. Additionally, its role in producing liquid crystals has been investigated, with potential uses in display technologies and optical devices.

The toxicological profile of 6-phenylhexyl chloride is another critical aspect of its application. While it exhibits moderate toxicity at high concentrations, its derivatives can be engineered to minimize adverse effects. Research focuses on developing safer analogs through structural modifications while maintaining biological activity. This balance is crucial for ensuring both efficacy and safety in pharmaceutical applications.

The future prospects of 6-phenylhexyl chloride are promising, with ongoing research expanding its utility across multiple domains. Innovations in synthetic chemistry continue to unlock new possibilities for this compound, reinforcing its importance in academic and industrial settings. As our understanding of its properties grows, so does its potential to contribute to advancements in medicine, materials science, and beyond.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:71434-68-9)1-氯-6-苯基己烷
LE2473709
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email